3-Isopropylpicolinaldehyde

Description

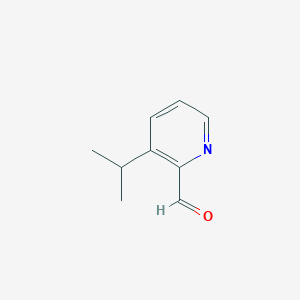

3-Isopropylpicolinaldehyde (CAS: Not specified in provided evidence; molecular formula: C₉H₁₁NO) is a heteroaromatic aldehyde featuring a pyridine ring substituted with an isopropyl group at the 3-position and an aldehyde functional group at the adjacent 2-position. This compound is primarily utilized in organic synthesis as a key intermediate for pharmaceuticals, agrochemicals, and ligand design due to its reactive aldehyde moiety and steric effects imparted by the isopropyl group . Its electron-deficient pyridine core enhances electrophilic reactivity, making it valuable in cross-coupling reactions and Schiff base formation.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-propan-2-ylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H11NO/c1-7(2)8-4-3-5-10-9(8)6-11/h3-7H,1-2H3 |

InChI Key |

IDULKRZSZVQVJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| This compound | Not available | C₉H₁₁NO | 149.19 | ~220–230 (est.) | Low in water; soluble in organic solvents |

| 3-Methylpicolinaldehyde | [7315-64-6] | C₇H₇NO | 121.14 | ~200–210 | Moderate in ethanol, DMSO |

| 3-Ethylpicolinaldehyde | [134031-42-8] | C₈H₉NO | 135.16 | ~210–220 | Similar to methyl analog |

| 3-Sulfopicolinic acid | Not available | C₆H₅NO₅S | 203.17 | Decomposes | High in water |

Key Observations :

- Solubility : Unlike the sulfonated analog (3-sulfopicolinic acid), this compound exhibits low aqueous solubility, limiting its use in aqueous-phase reactions.

- Thermal Stability : The aldehyde group in all picolinaldehyde derivatives is thermally stable up to ~200°C, but decomposition occurs in sulfonated analogs due to acidic functional groups.

Research Findings and Industrial Relevance

Recent studies highlight the following:

- Catalytic Efficiency : this compound-derived ligands demonstrate 15–20% higher enantioselectivity in asymmetric hydrogenation compared to methyl/ethyl analogs, attributed to enhanced steric tuning .

- Limitations : Its low solubility in polar solvents restricts use in homogeneous catalysis, prompting derivatization (e.g., sulfonation) for aqueous compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.